molecular formula C24H19FN4O2S B2991538 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896291-70-6

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2991538
CAS No.: 896291-70-6
M. Wt: 446.5
InChI Key: WZHZTEUYSPLKBU-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of structural motifs, including a thiazolo[3,2-b][1,2,4]triazole core, a furan ring, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the Dihydroisoquinoline Moiety: This step may involve a Mannich-type reaction or reductive amination to introduce the dihydroisoquinoline group.

    Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions, ensuring the correct regiochemistry and stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan or phenyl rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents, organolithium compounds)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structural features could be useful in the design of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar core structures but different substituents.

    Furan-Containing Molecules: Other compounds featuring furan rings, which may exhibit similar reactivity.

    Dihydroisoquinoline Derivatives: Molecules with dihydroisoquinoline moieties, which may have comparable biological activity.

Uniqueness

The uniqueness of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of structural elements, which may confer distinct chemical and biological properties not found in other compounds. This makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S/c25-18-8-3-7-16(13-18)20(28-11-10-15-5-1-2-6-17(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-9-4-12-31-19/h1-9,12-13,20,30H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHZTEUYSPLKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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